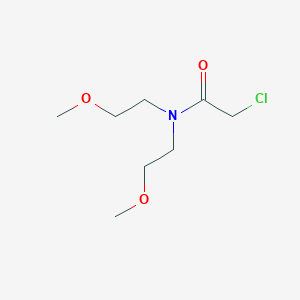

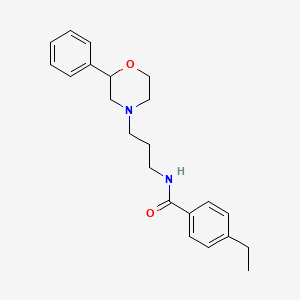

2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

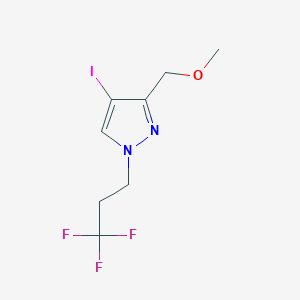

The compound “2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The molecule also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a pyridazine ring. The presence of chlorine atoms could potentially influence the reactivity and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group could result in hydrogen bonding, influencing its solubility and melting point .Scientific Research Applications

Synthesis and Characterization in Drug Discovery

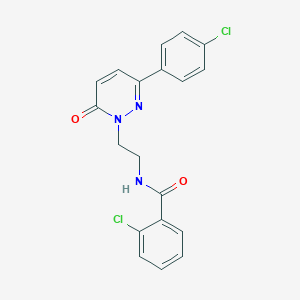

A foundational aspect of scientific research involving 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide focuses on its synthesis and characterization, which is pivotal for drug discovery and development. This compound, due to its structural complexity, serves as a precursor or an active moiety in designing drugs with potential antimicrobial properties. For instance, research has explored its derivatives for antibacterial and antifungal activities against a range of pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting its significant potential in antimicrobial drug development (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Molecular Docking and Antimicrobial Activity

Further research delves into molecular docking studies to predict the interaction of 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide derivatives with biological targets. Studies involving novel pyridine and fused pyridine derivatives have shown moderate to good binding energies on target proteins, accompanied by antimicrobial and antioxidant activity. This suggests that these compounds could be optimized for enhanced activity and specificity, providing a pathway to novel antimicrobial agents with potential clinical applications (Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E., 2018).

Novel Synthesis Approaches for Enhanced Biological Activity

Innovative synthesis methods have been developed to enhance the biological activity of compounds derived from 2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. Such methods aim to introduce functional groups that improve antimicrobial efficacy. For instance, the incorporation of electron-withdrawing groups has been found to significantly enhance biological activities, offering a strategic approach to the development of more potent antimicrobial agents (Rajurkar, V. G., & Pund, A. R., 2014).

Anticoccidial and Cytotoxicity Applications

Explorations into the anticoccidial activity of derivatives reveal promising results against Eimeria tenella, suggesting potential applications in veterinary medicine. Additionally, studies on benzamide derivatives conjugated with alkylating cytostatics have shown high uptake in melanoma cells, indicating potential for targeted drug delivery in melanoma therapy. This highlights the compound's versatility in both anticoccidial applications and cancer research, particularly in enhancing the efficacy of melanoma treatments (Shibamoto, S., & Nishimura, T., 1986; Wolf, M. et al., 2004).

properties

IUPAC Name |

2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(23-17)12-11-22-19(26)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBMANBZUTXKCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)

![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)